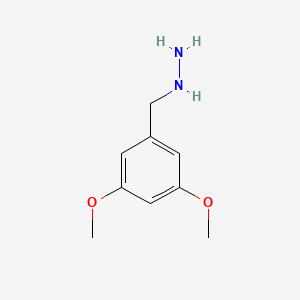
3,5-Dimethoxy-benzyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-benzyl-hydrazine (3,5-DMBH) is an organic compound composed of two benzene rings, an amine group, and a hydrazine group. It is a colorless liquid at room temperature and is soluble in most organic solvents. It has been studied extensively in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Esterification and Mitsunobu Reactions : A study by Iranpoor, Firouzabadi, and Khalili (2010) demonstrates the use of a similar hydrazine derivative in the highly selective esterification of primary and secondary benzylic alcohols and phenols via Mitsunobu protocols. This reagent shows selective reactions with primary benzylic alcohols over secondary ones and phenols, highlighting its potential in organic synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).
Antibacterial Activity : Thiyagarajan et al. (2015) explored the microwave-assisted synthesis of hydrazinecarbonyl benzenesulfonamides, which includes derivatives similar to 3,5-Dimethoxy-benzyl-hydrazine. These compounds were found to have significant antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).
Cancer Research : Shyam et al. (1999) synthesized and evaluated nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines, which share a structural similarity with this compound, for their toxicity to hypoxic cancer cells. These compounds showed significant toxicity, particularly the 4,5-dimethoxy-2-nitro analogue, suggesting their potential use in targeting hypoxic regions of solid tumors (Shyam, Penketh, Shapiro, Belcourt, Loomis, Rockwell, & Sartorelli, 1999).
Solid-Phase Synthesis in Medicinal Chemistry : Bevacqua et al. (2001) described the use of a solid-phase Friedel–Crafts acylation on polystyrene resins to synthesize antiepiletic 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones. This process involves the conversion of resin-bound ketones, treated with hydrazine, into benzodiazepines, indicating the utility of hydrazine derivatives in pharmaceutical synthesis (Bevacqua, Basso, Gitto, Bradley, & Chimirri, 2001).
Synthesis of Anti-Inflammatory and Anticonvulsant Agents : El-Sawy et al. (2014) synthesized novel benzofuran derivatives starting from visnagin and involving hydrazine derivatives. These compounds demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting potential therapeutic applications (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .
Mode of Action
The compound, being a hydrazine derivative, likely interacts with its targets through nucleophilic reactions . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group in aldehydes or ketones . This results in the formation of oximes or hydrazones .
Biochemical Pathways
The formation of oximes and hydrazones can have various downstream effects, depending on the specific aldehyde or ketone that the hydrazine derivative reacts with .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxy-benzyl-hydrazine’s action would depend on the specific targets it interacts with. The formation of oximes and hydrazones could potentially alter the function of the target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
3,5-Dimethoxy-benzyl-hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins can influence their activity and stability. For instance, this compound can act as a nucleophile, reacting with electrophilic centers in enzymes, potentially leading to enzyme inhibition or modification .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including cancer cells . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can have downstream effects on cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s hydrazine moiety allows it to participate in redox reactions, which can influence the oxidative state of cells and affect gene expression . Additionally, this compound can interact with DNA and RNA, potentially leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress and damage to cellular components . Threshold effects are also important to consider, as they can help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMHZIZPJZFOTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606204 |
Source


|
| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-61-4 |
Source


|
| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)


![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)



